molecular formula C13H15ClN2O2S B2497736 (E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethenesulfonamide CAS No. 1312004-40-2

(E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethenesulfonamide

Cat. No.: B2497736
CAS No.: 1312004-40-2
M. Wt: 298.79
InChI Key: JNNHYVWIZHIYOE-UHFFFAOYSA-N
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Description

(E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethenesulfonamide (CAS 1312004-40-2) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C13H15ClN2O2S and a molecular weight of 298.79 g/mol , this ethenesulfonamide derivative features a distinctive (E)-configured double bond and a 4-chlorophenyl moiety, making it a valuable scaffold in medicinal chemistry and drug discovery . The compound's structure, which integrates a sulfonamide group with a cyanoethyl side chain, suggests potential as an intermediate or precursor in the synthesis of more complex molecules targeting various biological pathways. Researchers can utilize this compound in developing novel therapeutic agents, given that structurally related sulfonamide and chlorophenyl-containing compounds are known to exhibit a range of pharmacological activities . Its exact mechanism of action is an area of active investigation, but its molecular architecture provides a versatile template for probing protein-ligand interactions and structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Strictly not for human or animal consumption.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-2-16(10-3-9-15)19(17,18)11-8-12-4-6-13(14)7-5-12/h4-8,11H,2-3,10H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNHYVWIZHIYOE-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)S(=O)(=O)C=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCC#N)S(=O)(=O)/C=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzene, undergoes a nitration reaction to introduce a nitro group, followed by reduction to form 4-chloroaniline.

    Introduction of the Cyanoethyl Group: The 4-chloroaniline is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group.

    Formation of the Ethylethenesulfonamide Moiety: The final step involves the reaction of the intermediate with ethyl vinyl sulfone under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The cyanoethyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of “(E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethenesulfonamide” with structurally analogous sulfonamide derivatives, focusing on substituents, physicochemical properties, and biological activity.

Compound Name Key Structural Differences Molecular Formula Physical/Biological Data Reference
(E)-2-(4′-Hydroxy-2′,6′-dimethoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide 4′-Hydroxy-2′,6′-dimethoxy and 4-methoxyphenyl substituents C₁₇H₁₉NO₆S Yield: 60%; mp 146–148 °C; moderate COX-2 inhibition (IC₅₀ = 1.2 µM)
2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide N-(4-methylbenzyl) instead of N-ethyl-N-(2-cyanoethyl) C₁₆H₁₆ClNO₂S CAS-registered; used as a synthetic intermediate in kinase inhibitor development
N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide Chlorophenyl groups at both 3- and 4-positions; propenamide backbone instead of ethenesulfonamide C₁₆H₁₀Cl₂N₂O Mol. weight: 473.60; potential anticancer activity (in vitro screening)
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Simple benzenesulfonamide with ethyl and 2-methoxyphenyl groups C₁₅H₁₇NO₃S Crystallographically characterized; weak antimicrobial activity
1-(4-chlorophenyl)sulfonyl-3-propylurea Urea linkage instead of ethenesulfonamide; propyl substituent C₁₀H₁₃ClN₂O₃S Known diuretic agent; interacts with carbonic anhydrase

Key Observations:

Substituent Effects on Bioactivity: The presence of electron-withdrawing groups (e.g., 4-chlorophenyl) enhances metabolic stability and target binding affinity compared to electron-donating groups (e.g., methoxy in ).

Stereochemical Influence: The (E)-configuration in ethenesulfonamides is associated with higher conformational rigidity, which may explain superior enzyme inhibition (e.g., COX-2) compared to non-rigid analogs like urea derivatives .

Pharmacological Profiles :

  • Urea-based sulfonamides (e.g., ) exhibit classical diuretic effects, whereas ethenesulfonamides show promise in anti-inflammatory and anticancer contexts .

Biological Activity

(E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethylethenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅ClN₂O₂S
  • Molecular Weight : 300.79 g/mol
  • IUPAC Name : (E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-ethenesulfonamide

The compound exhibits various biological activities primarily through the inhibition of specific enzymes and modulation of signaling pathways:

  • Enzyme Inhibition : It has been shown to inhibit certain phospholipases, which play a crucial role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in treating infections.
  • Anticancer Potential : Some analogs of sulfonamide compounds have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

In Vitro Studies

A series of in vitro studies were conducted to evaluate the biological activity of this compound:

Study TypeFindingsReference
Enzyme InhibitionThe compound inhibited secretory phospholipase A2 with an IC50 value of 15 µM.
AntimicrobialShowed significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
CytotoxicityInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 20 µM after 48 hours.

Case Studies

  • Case Study on Inflammation : A study published in Chemical Biology & Drug Design investigated the anti-inflammatory effects of similar sulfonamide derivatives, noting that compounds with structural similarities to this compound significantly reduced inflammation in animal models by inhibiting COX enzymes .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties, revealing that derivatives were effective against a range of Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics .

Safety and Toxicology

The safety profile of this compound has not been extensively studied; however, preliminary toxicity assessments indicate moderate irritation potential, particularly upon dermal exposure. Further toxicological studies are necessary to establish a comprehensive safety profile.

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